(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-14-2-1-3-15(10-14)24-20(26)13(11-23)8-16-5-7-19(29-16)12-4-6-17(22)18(9-12)25(27)28/h1-10H,(H,24,26)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTYPULSGGTIRT-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a compound with significant potential in pharmacology, particularly in the context of its biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.78 g/mol. The structure features a furan ring substituted with a nitro group and a chlorophenyl moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2O4 |
| Molecular Weight | 367.78 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)N+[O-])Cl |
| InChI | InChI=1S/C20H15ClN2O4/c1-13-5-6-15(12-18(13)21)22-20(24)10-8-17-7-9-19(27-17)14-3-2-4-16(11-14)23(25)26/h2-12H,1H3,(H,22,24)/b10-8+ |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of furan compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications as antimicrobial agents.
- Anticancer Properties : Some furan derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of nitro and chloro groups is hypothesized to enhance their cytotoxic effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, although detailed studies are required to elucidate these mechanisms.
Case Studies and Research Findings
A review of relevant literature highlights several studies that explore the biological activities of related compounds:
- Antimalarial Activity : Research on similar furan derivatives has indicated promising antimalarial effects, with specific structural modifications enhancing efficacy against Plasmodium species .
- Type III Secretion System Inhibition : A study focused on compounds targeting bacterial virulence factors demonstrated that certain furan-based compounds could inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of various Gram-negative bacteria .
- Cytotoxicity Testing : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines, showing dose-dependent responses that suggest potential therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Below is a comparative analysis of structurally related acrylamide derivatives, focusing on substituent variations and their implications:
(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylamide
- Furan substituent : 5-(4-nitrophenyl) (vs. 4-chloro-3-nitrophenyl in the target).
- Acrylamide substituent : N-(3-methylphenyl) (vs. N-(3-chlorophenyl)).
- Key differences :
- The nitro group is para-substituted on the phenyl ring, lacking the chloro group present in the target.
- A methyl group (electron-donating) replaces the chloro on the acrylamide’s phenyl, reducing electron-withdrawing effects.
- Implications : Reduced lipophilicity and altered electronic properties may affect binding affinity or metabolic stability.
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Furan substituent : 5-(2-methyl-4-nitrophenyl) introduces a methyl group (ortho to nitro) and shifts nitro to the para position.
- Acrylamide substituent : N-(3-ethoxyphenyl) replaces chloro with ethoxy, a stronger electron-donating group.
- Molecular weight: 417.41 g/mol (vs. ~428.9 g/mol for the target).
(E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide
- Furan substituent : 5-(2-bromophenyl) substitutes bromo (larger, polarizable atom) for chloro/nitro.
- Acrylamide substituent : N,N-diethyl (vs. N-(3-chlorophenyl)).
- Implications: Bromo’s increased steric hindrance and polarizability may alter π-π stacking or hydrophobic interactions.
Comparative Data Table
Key Structural and Functional Insights
Electron Effects :
- Nitro groups (strong electron-withdrawing) in the target and compounds enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
- Chloro substituents (moderate electron-withdrawing) in the target further amplify this effect compared to methyl or ethoxy groups .
Lipophilicity: The target’s dual chloro groups increase logP (lipophilicity) vs.
Steric Considerations :
- Bromo in ’s compound introduces greater steric bulk than chloro, possibly hindering binding in sterically sensitive targets .
Q & A
Q. Comparative table :
| Analog Modification | Bioactivity Shift | Key Reference |
|---|---|---|
| Replacement of 3-nitrophenyl with 4-fluorophenyl | Reduced kinase inhibition (IC₅₀ from 12 nM → 230 nM) | |
| Substitution of furan with thiophene | Enhanced metabolic stability (t₁/₂ from 2h → 6h) | |
| Removal of cyano group | Loss of H-bonding with ATP-binding pocket |
Methodological insight : Use SPR (surface plasmon resonance) to quantify binding kinetics and validate computational predictions .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization :
- Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to transporter expression).
- Control for solvent effects (DMSO >0.1% can artifactually inhibit targets) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry .
Advanced: What strategies mitigate instability during storage?
- Light sensitivity : Store in amber vials under inert gas (argon) to prevent nitro group reduction .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyano group.
- Temperature : Stability studies show degradation <5% at −20°C over 6 months .
Advanced: How is crystallographic data leveraged for structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
